N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkynes.
Coupling of the Two Rings: The final step involves coupling the benzo[d]thiazole and isoxazole rings through amide bond formation using reagents like carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amines or thiols
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to modulate biological targets such as enzymes and receptors.
Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation occurs through binding to an allosteric site distinct from the orthosteric site, leading to a conformational change that increases receptor activity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzo[d]thiazole core but differ in the substituents on the benzamide moiety.
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides: Similar structure with morpholine substituents
Uniqueness
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both the methoxy and methyl groups on the benzo[d]thiazole ring and the isoxazole ring, which confer distinct chemical and biological properties. Its ability to act as a positive allosteric modulator of the M4 receptor sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-7-4-5-9(19-3)11-12(7)21-14(15-11)16-13(18)10-6-8(2)17-20-10/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKRNBEDLUPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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